

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 4-carbamothioylpiperazine-1-carboxylate*

Cat. No.: *B177007*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a pivotal chemical intermediate, distinguished by its piperazine-thiourea scaffold. This structure is of significant interest in medicinal chemistry due to its role as a versatile building block in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an exploration of its applications in drug discovery, particularly as a key intermediate for the development of glycosidase and Bruton's Tyrosine Kinase (BTK) inhibitors.

Chemical and Physical Properties

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a white crystalline solid.^[1] It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.^[1] The tert-butoxycarbonyl (Boc) protecting group on the piperazine nitrogen enhances its stability and solubility in organic solvents, making it amenable to a variety of synthetic transformations.

Property	Value	Source
CAS Number	196811-66-2	ChemBK
Molecular Formula	C ₁₀ H ₁₉ N ₃ O ₂ S	ChemBK
Molecular Weight	245.34 g/mol	ChemBK
Appearance	White crystalline solid	[1]
Solubility	Soluble in DMSO and dichloromethane	[1]

Synthesis

The synthesis of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** is achieved through a two-step process starting from the commercially available 1-Boc-piperazine.

Experimental Protocol

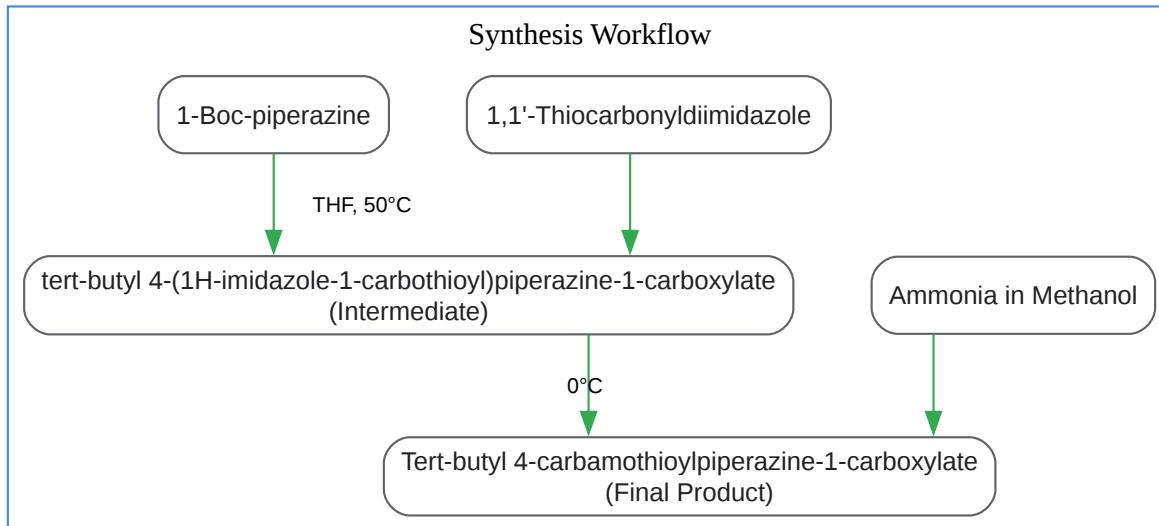
Step 1: Synthesis of tert-butyl 4-(1H-imidazole-1-carbothioyl)piperazine-1-carboxylate

To a solution of 1-Boc-piperazine (5.0 g, 26.88 mmol) in dry tetrahydrofuran (THF) (50 mL), 1,1'-thiocarbonyldiimidazole (5.48 g, 29.56 mmol) is added at room temperature. The reaction mixture is stirred for 2 hours at room temperature and then heated to 50°C for 1 hour.[\[2\]](#)

Step 2: Synthesis of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate**

The reaction mixture from Step 1 is cooled to 0°C, and a 7N solution of ammonia in methanol (50 mL) is added.[\[2\]](#) The resulting mixture is stirred, and the product, **tert-butyl 4-carbamothioylpiperazine-1-carboxylate**, is formed.

Below is a Graphviz diagram illustrating the synthetic workflow.



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Synthesis of **Tert-butyl 4-carbamothioylpiperazine-1-carboxylate**.

Applications in Drug Discovery

The utility of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** lies in its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential. The piperazine-thiourea core is a recognized pharmacophore, and this compound provides a convenient entry point for its incorporation into drug candidates.

Glycosidase Inhibitors for Neurodegenerative Diseases

A significant application of this compound is in the development of glycosidase inhibitors.^[3] Specifically, it has been used as a starting material in the synthesis of compounds that inhibit O-GlcNAcase, an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease and other tauopathies.^[3] The thiourea moiety of **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** can be further reacted to form thiazole or other heterocyclic systems present in the final active pharmaceutical ingredients.^[3]

The logical relationship for its use as an intermediate is depicted in the following diagram.



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Role as a drug discovery intermediate.

Bruton's Tyrosine Kinase (BTK) Inhibitors

This intermediate is also utilized in the synthesis of substituted nicotinamide inhibitors of Bruton's Tyrosine Kinase (BTK).^[4] BTK is a crucial enzyme in B-cell receptor signaling, and its inhibition is a validated therapeutic strategy for various B-cell malignancies and autoimmune diseases. In this context, **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** is reacted with other building blocks to construct the final inhibitor scaffold.^[4]

Biological Activity of Related Compounds

While specific biological data for **tert-butyl 4-carbamothioylpiperazine-1-carboxylate** itself is not extensively published, the broader class of piperazine-thiourea derivatives has been shown to possess a range of biological activities. Studies have demonstrated their potential as:

- Antibacterial and Antifungal Agents: Derivatives of piperazine and piperidine thiourea have been evaluated for their activity against various plant pathogenic fungi and bacteria.^{[3][4]}
- Anti-inflammatory Agents: Certain piperazine-derived thioureas have been investigated for their ability to inhibit the production of nitric oxide (NO), indicating potential anti-inflammatory properties.
- Enzyme Inhibitors: Beyond glycosidases and BTK, piperazine-1-thiourea derivatives have been identified as inhibitors of other enzymes, such as phosphoglycerate dehydrogenase (PHGDH), a target in oncology.

Conclusion

Tert-butyl 4-carbamothioylpiperazine-1-carboxylate is a valuable and versatile intermediate for drug discovery and development. Its straightforward synthesis and the presence of the reactive thiourea group make it an attractive starting material for the synthesis of diverse

heterocyclic compounds. Its documented use in the preparation of potential therapeutics for neurodegenerative diseases and cancer highlights its importance to the scientific and research community. Further exploration of derivatives synthesized from this intermediate may lead to the discovery of novel and potent therapeutic agents.

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- To cite this document: BenchChem. [Tert-butyl 4-carbamothioylpiperazine-1-carboxylate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b177007#what-is-tert-butyl-4-carbamothioylpiperazine-1-carboxylate\]](https://www.benchchem.com/product/b177007#what-is-tert-butyl-4-carbamothioylpiperazine-1-carboxylate)

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